molecular formula C17H15NO3 B1435781 Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate CAS No. 1823457-26-6

Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate

Cat. No.: B1435781
CAS No.: 1823457-26-6
M. Wt: 281.3 g/mol
InChI Key: BIZCWSWHNGJQSR-UHFFFAOYSA-N
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Description

Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate is an organic compound belonging to the class of phenylacetates It is characterized by the presence of a benzyloxy group and a cyano group attached to a phenyl ring, which is further connected to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzonitrile and benzyl bromide.

    Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 4-hydroxybenzonitrile with benzyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions.

    Esterification: The resulting intermediate is then subjected to esterification with methyl bromoacetate in the presence of a base, such as sodium hydride, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate involves its interaction with specific molecular targets and pathways. The benzyloxy and cyano groups play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(Methoxy)-2-cyanophenyl]acetate
  • Methyl 2-[4-(Ethoxy)-2-cyanophenyl]acetate
  • Methyl 2-[4-(Propoxy)-2-cyanophenyl]acetate

Uniqueness

Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. The benzyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

IUPAC Name

methyl 2-(2-cyano-4-phenylmethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-17(19)10-14-7-8-16(9-15(14)11-18)21-12-13-5-3-2-4-6-13/h2-9H,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZCWSWHNGJQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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